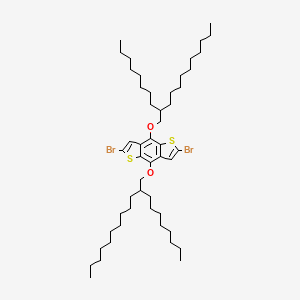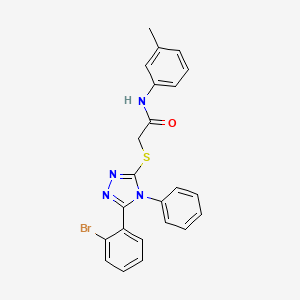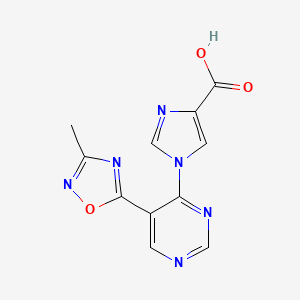
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one typically involves the bromination of a precursor pyrrolone compound. A common method might include:
Starting Material: 1-isobutyl-1H-pyrrol-2(5H)-one.
Bromination: The precursor is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Isolation: The product is then isolated through filtration or extraction and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 1-isobutyl-1H-pyrrol-2(5H)-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrrolones.
Reduction: Formation of de-brominated pyrrolones.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学的研究の応用
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.
Chemical Reactivity: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1-isobutyl-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms and the isobutyl group, which may confer distinct reactivity and properties compared to its analogs.
特性
分子式 |
C8H11Br2NO |
|---|---|
分子量 |
296.99 g/mol |
IUPAC名 |
3,4-dibromo-1-(2-methylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H11Br2NO/c1-5(2)3-11-4-6(9)7(10)8(11)12/h5H,3-4H2,1-2H3 |
InChIキー |
MZBWRQXUCNMOOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CC(=C(C1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)


![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)


![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)



![Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate](/img/structure/B11784286.png)



